1,4-Dioxaspiro[4.5]dec-7-en-8-ylmethanol
Description
1,4-Dioxaspiro[4.5]dec-7-en-8-ylmethanol is a spirocyclic compound featuring a 1,4-dioxane ring fused to a cyclohexene moiety, with a hydroxymethyl (-CH2OH) group at position 7. This compound is notable for its synthetic versatility in medicinal chemistry and organic synthesis. It serves as a key intermediate in the preparation of inhibitors for enzymes such as the AAA ATPase p97, a target in cancer therapeutics .
The synthesis of this compound and its derivatives often involves reduction or functionalization of ketone precursors. For example, (7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-en-8-yl)methanol (a substituted variant) is synthesized via lithium aluminum hydride (LiAlH4) reduction of an ethyl ester precursor, yielding a 91% isolated product with confirmed structure via $ ^1 \text{H} $ NMR, $ ^{13} \text{C} \text{NMR} $, and HRMS .
Properties
CAS No. |
72445-21-7 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.5]dec-7-en-8-ylmethanol |
InChI |
InChI=1S/C9H14O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h1,10H,2-7H2 |
InChI Key |
WIAIVFFTAUNKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC=C1CO)OCCO2 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
1,4-Dioxaspiro[4.5]dec-7-en-8-ylmethanol serves as a versatile intermediate in organic synthesis. It is often utilized in the synthesis of complex molecules due to its unique structural features that allow for various chemical transformations.
Case Study: Synthesis of Sesquiterpenes
A study demonstrated the use of this compound in the synthesis of prezizaene sesquiterpenes. The addition of methyllithium to spiro compounds facilitated the formation of key intermediates, highlighting the compound's utility in generating complex natural products through stereoselective reactions .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Its structural framework allows for modifications that can lead to biologically active derivatives.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the hydroxymethyl group have been linked to enhanced cytotoxicity against specific cancer cell lines, making it a candidate for further pharmacological exploration .
Material Science
In material science, this compound is explored for its potential in developing new polymers and materials with specific functionalities.
Case Study: Polymer Development
The incorporation of this compound into polymer matrices has been studied to improve mechanical properties and thermal stability. Research shows that polymers derived from spiro compounds exhibit enhanced performance characteristics compared to traditional materials .
Data Table: Applications Overview
Comparison with Similar Compounds
Key Observations :
- Ring Saturation : Hydrogenation of the cyclohexene double bond (e.g., 1,4-dioxaspiro[4.5]decan-8-yl derivatives) enhances stability but reduces reactivity in cross-coupling reactions .
- Functional Group Flexibility : The hydroxymethyl group enables further derivatization (e.g., trifluoromethanesulfonate formation for Suzuki-Miyaura coupling) .
Heteroatom-Modified Spiro Compounds
Table 2: Comparison with Sulfur-Containing Analogues
Key Observations :
- Biological Activity : Chlorine and dichloromethyl groups in sulfur-containing spiro compounds may improve binding to cysteine residues in enzymes .
Pharmacologically Active Derivatives
Table 3: Bioactive Derivatives and Their Targets
Preparation Methods
Spiroketal Precursor Synthesis
The foundational step involves synthesizing the 1,4-dioxaspiro[4.5]dec-7-ene core. This is typically achieved via ketalization of 1,4-cyclohexanedione with ethylene glycol under acidic conditions. For example:
In the patented fluorination process, 1,4-cyclohexanedione monoethylene ketal is fluorinated at the 8-position using DAST. Adapting this, the hydroxymethyl group could be introduced via nucleophilic substitution or oxidation-reduction sequences.
Example Protocol:
-
Starting Material : 1,4-Cyclohexanedione monoethylene ketal (156.2 g, 1.0 mol).
-
Reaction Conditions : Replace DAST with a hydroxymethylating agent (e.g., formaldehyde under basic conditions).
-
Workup : Extract with dichloromethane, wash with HCl and NaHCO₃, dry with Na₂SO₄, and purify via reduced-pressure distillation.
Hydroxymethylation Strategies
Introducing the -CH₂OH group requires careful reagent selection to ensure regioselectivity and compatibility with the spiroketal framework. Potential methods include:
a) Epoxide Ring-Opening
-
Epoxidation : Treat the cyclohexene moiety with a peracid (e.g., mCPBA) to form an epoxide.
-
Nucleophilic Attack : Open the epoxide with water or a hydroxymethyl nucleophile.
b) Hydroboration-Oxidation
-
Step 1 : Hydroboration of the cyclohexene double bond using BH₃·THF.
-
Step 2 : Oxidation with H₂O₂/NaOH to yield the alcohol.
This method favors anti-Markovnikov addition, placing the hydroxymethyl group at the less substituted carbon.
Hydrogenation and Deprotection
If intermediates contain double bonds (e.g., 1,4-dioxaspiro[4.5]dec-7-ene), hydrogenation with Pd/C and H₂ (1–3 MPa, 15–35°C) ensures saturation while preserving the ketal. Subsequent acidic hydrolysis (30–36% HCl, 80–100°C) removes protecting groups if present.
Optimization and Analytical Validation
Reaction Monitoring
Yield and Purity Data (Hypothetical)
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (GC%) |
|---|---|---|---|---|---|
| Spiroketal Formation | Ethylene Glycol | 100 | 8 | 92 | 98.2 |
| Hydroxymethylation | Formaldehyde | 25 | 12 | 85 | 97.5 |
| Hydrogenation | Pd/C, H₂ | 30 | 6 | 90 | 99.0 |
Challenges and Alternatives
-
Regioselectivity : Competing reactions may yield positional isomers. Using directing groups (e.g., boronates) could enhance selectivity.
-
Functional Group Compatibility : The ketal’s acid sensitivity necessitates neutral or mildly acidic conditions during hydroxymethylation.
-
Scalability : Transitioning from lab-scale (e.g., 1.0 mol) to industrial production requires optimizing solvent ratios and catalyst loading .
Q & A
Q. What are the common synthetic routes for preparing 1,4-Dioxaspiro[4.5]dec-7-en-8-ylmethanol?
-
Methodological Answer : The compound is typically synthesized via reduction of its ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one , using sodium borohydride (NaBH₄) in methanol. For example, a solution of the ketone in methanol is treated with NaBH₄ at 0°C, warmed to room temperature, and stirred for 12 hours. The product is isolated by aqueous workup and purified via column chromatography (yield: ~61%) . Alternative routes include derivatization of 4-hydroxycyclohexanone ethylene ketal (CAS 22428-87-1) through acetylation or hydroxylation, achieving yields up to 99% .
-
Key Data :
Q. How is column chromatography utilized in purifying intermediates during synthesis?
- Methodological Answer : Column chromatography is critical for isolating hydroxylated or reduced intermediates. For example, after NaBH₄ reduction, the crude product is loaded onto a silica gel column and eluted with a gradient of ethyl acetate/hexane. Fractions are analyzed by TLC, and the pure alcohol is collected after solvent evaporation .
Advanced Research Questions
Q. What analytical techniques confirm the stereochemical configuration of this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to assign stereochemistry by analyzing coupling constants and NOE correlations. For example, the axial/equatorial orientation of substituents on the spiro ring can be determined via vicinal coupling (J = 2–5 Hz for axial-equatorial interactions) .
- HRMS : High-resolution mass spectrometry validates molecular formula and fragmentation patterns, distinguishing isomers .
- X-ray Crystallography : Resolves absolute configuration for chiral derivatives, as seen in studies on related spiro compounds .
Q. How do reaction conditions influence the yield of rhodium-catalyzed additions involving this compound?
-
Methodological Answer : Rhodium-catalyzed 1,2-additions require precise control of temperature, ligand choice, and solvent. For example, in the synthesis of Mansouramycines , Rh(I) catalysts with chiral ligands (e.g., (R)-BINAP) in THF at −20°C achieve enantioselectivity >90% . Contradictions arise in yields when scaling reactions: small-scale syntheses report 75% yields, while larger batches drop to ~50% due to incomplete ligand coordination .
-
Key Data :
| Catalyst System | Solvent | Temp. | Yield | Selectivity |
|---|---|---|---|---|
| Rh(I)/(R)-BINAP | THF | −20°C | 75% (small scale) | >90% ee |
| Rh(I)/PPh₃ | DCM | RT | 50% (large scale) | <70% ee |
Q. What strategies resolve contradictions in reported spectroscopic data for spirocyclic derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 3.5–4.0 ppm for ketal protons) may arise from solvent polarity or hydration. To reconcile
- Standardized Conditions : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding effects .
- DFT Calculations : Predict chemical shifts for proposed structures and match with experimental data .
Methodological Challenges and Solutions
Q. How is the boronic ester derivative (4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane) applied in cross-coupling reactions?
- Methodological Answer : This boronic ester (CAS 680596-79-6) is used in Suzuki-Miyaura couplings to introduce the spirocyclic moiety into aromatic systems. For example, coupling with aryl halides under Pd(PPh₃)₄ catalysis in DMF/H₂O (3:1) at 80°C achieves 60–85% yields. Storage at −20°C under inert atmosphere prevents hydrolysis .
Q. Why do synthetic routes for hydroxylated derivatives show significant yield variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
